Distinct Physicochemical Profile: LogP and Boiling Point Differentiation for Purification and Formulation
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol exhibits a calculated LogP of 2.61 and a boiling point of 317.2±17.0 °C at 760 mmHg . In contrast, the 4-fluorobenzylpiperidine analog without the hydroxymethyl group (4-(4-fluorobenzyl)piperidine) has a lower LogP of 3.02 and a lower molecular weight of 193.26 g/mol . The higher LogP of the comparator suggests greater lipophilicity, which can impact retention times in reverse-phase chromatography and membrane permeability, making the target compound more suitable for applications requiring a specific balance of polarity and lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.61 (calculated) |
| Comparator Or Baseline | 4-(4-Fluorobenzyl)piperidine (CAS 144651-29-0): LogP 3.02 |
| Quantified Difference | ΔLogP = -0.41 |
| Conditions | Calculated values using standard computational methods (ALOGPS, etc.) |
Why This Matters
This difference in lipophilicity directly impacts chromatographic behavior and formulation strategies, guiding researchers in selecting the appropriate intermediate for their specific synthetic route or analytical method.
